Nifekalant Hydrochloride

Description

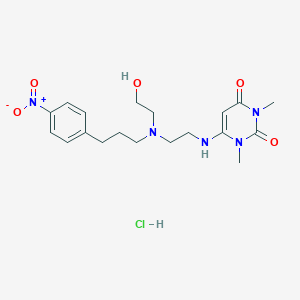

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O5.ClH/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29;/h5-8,14,20,25H,3-4,9-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVGGQKNWAKOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048374 | |

| Record name | Nifekalant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130656-51-8 | |

| Record name | Nifekalant hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130656-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MS 551 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130656518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifekalant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIFEKALANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPP5R0MDQS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Navigating the In Vivo Journey of Nifekalant Hydrochloride: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifekalant hydrochloride, a potent class III antiarrhythmic agent, plays a crucial role in the management of life-threatening ventricular tachyarrhythmias. Its efficacy and safety profile are intrinsically linked to its behavior within the body—its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of the in vivo pharmacokinetics and metabolism of Nifekalant is paramount for optimizing dosing regimens, predicting potential drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetic and metabolic profile of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in both human and animal models, revealing a drug with a relatively rapid onset of action and a short half-life. Intravenous administration is the primary route for this medication.

Human Pharmacokinetics

Studies in healthy human volunteers have elucidated key pharmacokinetic parameters of Nifekalant following intravenous administration. The drug exhibits a dose-proportional increase in systemic exposure.

Table 1: Quantitative Pharmacokinetic Parameters of this compound in Healthy Human Volunteers Following Intravenous Administration

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | CL (L/h/kg) | Vd (L/kg) | Reference |

| 0.3 mg/kg | 230.95 ± 54.02 | 0.08 | 209.90 ± 48.12 (AUC0-∞) | 1.55 ± 0.38 | 1.50 ± 0.35 | 3.40 ± 1.44 | [1] |

| 0.4 mg/kg | 358.62 ± 73.95 | 0.08 | 302.44 ± 50.19 (AUC0-∞) | 1.34 ± 0.19 | 1.35 ± 0.22 | 2.60 ± 0.35 | [1] |

| 0.15 mg/kg (loading) | - | - | - | - | 53.8 (CL) | 8.27 (Vc) | [2] |

| 0.3 mg/kg (loading) | - | - | - | - | 53.8 (CL) | 8.27 (Vc) | [2] |

| 0.5 mg/kg (loading) | - | - | - | - | 53.8 (CL) | 8.27 (Vc) | [2] |

| 0.4 mg/kg (loading) + 0.4 mg/kg/h (infusion) | 444.30 ± 88.12 (Css,max) | 1.60 ± 2.26 | 2627.33 ± 499.89 (AUC0-∞) | 1.35 ± 0.23 | 0.32 ± 0.06 | 0.61 ± 0.15 | [1] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; Vc: Volume of the central compartment; Css,max: Maximum steady-state concentration. Values are presented as mean ± standard deviation.

Animal Pharmacokinetics

Pharmacokinetic studies in animal models, primarily dogs and rats, have been instrumental in the preclinical development of Nifekalant. These studies provide valuable insights into its disposition and metabolic fate.

Table 2: Quantitative Pharmacokinetic Parameters of this compound in Animal Models Following Intravenous Administration

| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | CL | Vd | Reference |

| Beagle Dog | 3.125 mg/kg | - | - | - | 0.47 - 0.72 | - | - | [3] |

| Rat | - | - | - | - | - | - | - | [3] |

Further quantitative data for rats were not available in the searched literature.

Metabolism of this compound

The biotransformation of this compound is a critical determinant of its duration of action and elimination from the body. The primary metabolic pathway for Nifekalant is glucuronide conjugation, which occurs predominantly in the liver.[4] This process involves the enzymatic addition of a glucuronic acid moiety to the drug molecule, rendering it more water-soluble and facilitating its excretion.

Glucuronidation Pathway

Glucuronidation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are primarily located in the endoplasmic reticulum of hepatocytes. The co-substrate for this reaction is uridine diphosphate glucuronic acid (UDPGA), which provides the glucuronic acid group. While the specific UGT isozymes responsible for Nifekalant glucuronidation have not been definitively identified in the available literature, the general mechanism is well-established.

Caption: Generalized pathway of Nifekalant glucuronidation.

Experimental Protocols

The following sections detail the methodologies employed in key in vivo pharmacokinetic studies and the analytical procedures for quantifying Nifekalant in biological matrices.

Human Pharmacokinetic Study Protocol

A representative experimental design for a human pharmacokinetic study of this compound is as follows:

-

Subjects: Healthy adult male and female volunteers.

-

Dosing:

-

Blood Sampling: Venous blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 5, 10, 15, 30, 45 minutes, and 1, 2, 3, 4, 5, 6, 7 hours after administration).[1]

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.[1]

-

Pharmacokinetic Analysis: Plasma concentrations of Nifekalant are determined using a validated analytical method (e.g., HPLC). Pharmacokinetic parameters are calculated using appropriate software (e.g., DAS 2.0).[1]

Caption: Workflow of a human pharmacokinetic study.

Animal Pharmacokinetic Study Protocol (Beagle Dogs)

A typical protocol for an in vivo pharmacokinetic study in beagle dogs involves:

-

Animals: Healthy adult male and female beagle dogs.

-

Dosing: A single intravenous dose of this compound (e.g., 3.125 mg/kg).

-

Blood Sampling: Blood samples are collected from a peripheral vein at pre-dose and at specified time points post-dose (e.g., 1, 5, 10, 20, 30 minutes, and 1, 1.5, 2, 3, 4, 5, 6, 7 hours).

-

Sample Processing: Blood is collected in heparinized tubes and centrifuged to obtain plasma, which is stored at -20°C or lower until analysis.

-

Pharmacokinetic Analysis: Plasma concentrations are quantified by a validated analytical method, and pharmacokinetic parameters are determined.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of Nifekalant in plasma is typically achieved using a validated reversed-phase high-performance liquid chromatography (HPLC) method with UV detection.

Table 3: Typical HPLC Method Parameters for Nifekalant Analysis in Human Plasma

| Parameter | Condition |

| Column | ODS3 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Ammonium acetate (0.1 mol/L) : Methanol : Acetonitrile (440:180:180, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 270 nm |

| Internal Standard | Ornidazole |

| Linear Range | 5 - 1000 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL |

| Reference | [1] |

Sample Preparation for HPLC Analysis:

-

Acidification: To a 0.5 mL plasma sample, add an internal standard and acidify with hydrochloric acid.[3]

-

Liquid-Liquid Extraction: Extract the drug using an organic solvent such as ethyl acetate.[3]

-

Evaporation: The organic layer is separated and evaporated to dryness under a stream of nitrogen.[3]

-

Reconstitution: The residue is reconstituted in the mobile phase.[3]

-

Injection: An aliquot of the reconstituted sample is injected into the HPLC system.[3]

Caption: Workflow for HPLC sample preparation.

Conclusion

This technical guide has synthesized the available in vivo pharmacokinetic and metabolic data for this compound. The quantitative data presented in the tables provide a clear comparative summary of its pharmacokinetic profile in humans and animals. The detailed experimental protocols offer valuable guidance for researchers designing and conducting similar studies. The visualization of the glucuronidation pathway and experimental workflows aims to enhance the understanding of the core processes involved in the disposition of this important antiarrhythmic drug. Further research to identify the specific UGT isozymes involved in Nifekalant metabolism will be crucial for a more complete understanding of its biotransformation and for predicting potential drug-drug interactions with greater accuracy. This comprehensive knowledge base is essential for the continued safe and effective use of this compound in clinical practice and for the development of future antiarrhythmic therapies.

References

- 1. bioivt.com [bioivt.com]

- 2. Nifedipine kinetics in the rat and relationship between its serum concentrations and uterine and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aidic.it [aidic.it]

- 4. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiarrhythmic Effects of Nifekalant Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifekalant hydrochloride, initially known as MS-551, is a Class III antiarrhythmic agent developed and utilized in Japan for treating life-threatening ventricular tachyarrhythmias.[1] As a "pure" potassium channel blocker, its primary mechanism involves prolonging myocardial repolarization without significant effects on sodium or calcium channels, nor does it possess β-adrenergic activity.[1][2] This targeted electrophysiological profile makes it a subject of significant interest for researchers in cardiac electrophysiology and antiarrhythmic drug development. This technical guide provides an in-depth overview of the in vitro antiarrhythmic effects of Nifekalant, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism and relevant workflows.

Core Mechanism of Action

Nifekalant exerts its antiarrhythmic effect by modulating the activity of several key cardiac ion channels. Its principal action is the blockade of the rapid component of the delayed rectifier potassium current (I_Kr), which is crucial for Phase 3 repolarization of the cardiac action potential.[2][3] This current is conducted by channels encoded by the human-ether-a-go-go-related gene (hERG).[4]

By inhibiting I_Kr, Nifekalant delays potassium ion (K+) efflux during repolarization, leading to two critical outcomes:

-

Prolongation of the Action Potential Duration (APD): A longer repolarization phase extends the overall duration of the cardiomyocyte's electrical activity.[2]

-

Increase in the Effective Refractory Period (ERP): The myocyte remains unexcitable for a longer period, which helps to prevent premature electrical impulses from triggering re-entrant arrhythmias.[2][3]

While the blockade of I_Kr is primary, in vitro studies have shown Nifekalant to be a non-selective potassium channel blocker, also inhibiting the transient outward K+ current (I_to), the inward rectifier K+ current (I_K1), and the ATP-sensitive K+ current.[1] Notably, it does not affect the slowly activating delayed rectifier K+ channel (I_Ks) or sodium (Na+) and calcium (Ca2+) channels.[1][2]

Quantitative Electrophysiological Data

In vitro studies have quantified the effects of Nifekalant on various electrophysiological parameters. The data highlight its potency and specific interactions with cardiac ion channels.

| Parameter | Value | Model System / Conditions | Reference |

| HERG (I_Kr) Channel Inhibition | IC50: 7.9 µM | HERG channels expressed in Xenopus oocytes. | [4] |

| HERG (I_Kr) Channel Inhibition | IC50: 142.6 ± 13.1 nM | hERG channels expressed in HEK293 cells at room temperature. | [5] |

| Muscarinic Receptor Binding (Ki) | 27 mmol/L (Cardiac M2) | Receptor binding assay (specifics not detailed). | [1] |

| 74 mmol/L (Peripheral M3) | Receptor binding assay (specifics not detailed). | [1] | |

| minK Current | No inhibition observed | minK channels expressed in Xenopus oocyte system. | [1][4] |

Note: The reported Ki values for muscarinic receptors are in the millimolar range, suggesting a very low binding affinity.[1]

Key Experimental Protocols

The characterization of Nifekalant's in vitro effects relies on established electrophysiological techniques. The following sections detail the methodologies for two fundamental assays.

Protocol: HERG Channel Inhibition Assay

This assay is crucial for determining the potency of a compound in blocking the I_Kr current, a key indicator of potential Class III antiarrhythmic activity and proarrhythmic risk.

-

Objective: To determine the concentration-dependent inhibition of the hERG potassium channel by Nifekalant and calculate its IC50 value.

-

Model System: A cellular expression system, such as Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293), engineered to express hERG channels.[4][6]

-

Methodology: The whole-cell patch-clamp technique is employed.

-

Cell Culture: Cells expressing hERG channels are cultured under standard conditions.

-

Electrophysiology: A single cell is selected and a glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane is then ruptured to allow electrical access to the cell's interior.

-

Voltage Protocol: The cell membrane potential is clamped and stepped through a specific voltage protocol designed to elicit the characteristic hERG current. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step where the peak tail current is measured.

-

Drug Application: After recording a stable baseline current, Nifekalant is applied to the cell at increasing concentrations. The effect on the hERG current is recorded at each concentration until a steady-state block is achieved.

-

Washout: The drug is washed out to observe any reversal of the channel block.

-

-

Data Analysis: The peak tail current at each concentration is measured and normalized to the baseline current. These values are plotted against the logarithm of the drug concentration to generate a dose-response curve, from which the IC50 (the concentration at which 50% of the current is inhibited) is calculated.

Protocol: Action Potential Duration (APD) Measurement

This protocol assesses the integrated effect of a drug on the entire cardiac action potential, providing a direct measure of its repolarization-prolonging effects.

-

Objective: To quantify the change in action potential duration at 90% repolarization (APD90) in cardiac tissue or isolated myocytes following the application of Nifekalant.

-

Model System: Isolated cardiac preparations such as ventricular myocytes from rabbits or guinea pigs, or Langendorff-perfused whole hearts.[1]

-

Methodology:

-

Tissue Preparation: Cardiomyocytes are enzymatically isolated, or a whole heart is excised and mounted on a Langendorff apparatus for retrograde perfusion with oxygenated physiological solution.

-

Electrophysiology: For isolated myocytes, the sharp microelectrode or patch-clamp (current-clamp mode) technique is used. For whole hearts, monophasic action potential (MAP) electrodes are placed on the ventricular epicardium.

-

Pacing: The preparation is electrically stimulated at a constant cycle length (e.g., 1 Hz) to ensure a stable baseline rhythm.

-

Baseline Recording: Action potentials are recorded under control conditions to establish a stable baseline APD90.

-

Drug Administration: Nifekalant is added to the perfusate or superfusate at a clinically relevant concentration.

-

Post-Drug Recording: Action potentials are recorded again after the drug effect has reached a steady state.

-

-

Data Analysis: The APD90 is measured from the recorded action potential waveforms before and after drug administration. The difference (ΔAPD90) represents the drug-induced prolongation of repolarization. The analysis often includes evaluating the "reverse use-dependence," where the APD prolongation is more pronounced at slower heart rates.[1]

Conclusion

In vitro studies conclusively demonstrate that this compound is a potent Class III antiarrhythmic agent whose primary mechanism is the blockade of the I_Kr potassium current. This action leads to a significant, concentration-dependent prolongation of the cardiac action potential duration. Its profile as a "pure" potassium channel blocker with minimal impact on other major cardiac ion channels distinguishes it from multi-channel blockers.[1] The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers investigating cardiac electrophysiology and developing novel antiarrhythmic therapies. Further research into its state-dependent binding (preferentially blocking open-state channels) and reverse use-dependent properties is critical for fully elucidating its clinical efficacy and safety profile.[1][4]

References

- 1. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Nifekalant? [synapse.patsnap.com]

- 3. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

- 4. Inhibitory effect of the class III antiarrhythmic drug nifekalant on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. rupress.org [rupress.org]

Nifekalant Hydrochloride: An In-depth Technical Guide on its Impact on Cellular Repolarization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifekalant hydrochloride is a potent Class III antiarrhythmic agent utilized primarily in Japan for the management of life-threatening ventricular tachyarrhythmias.[1] Its therapeutic effect is rooted in its ability to selectively modulate cardiac cellular repolarization. This technical guide provides a comprehensive overview of the core mechanisms of nifekalant, focusing on its electrophysiological effects, the methodologies used to elucidate these actions, and the resultant clinical implications. Quantitative data are systematically presented, and detailed experimental protocols are outlined to support further research and development in the field of cardiac electrophysiology.

Introduction

Cellular repolarization is a critical phase of the cardiac action potential, ensuring the coordinated contraction and relaxation of the heart muscle. Dysregulation of this process can lead to severe and often fatal arrhythmias. Class III antiarrhythmic drugs, including this compound, target specific ion channels involved in repolarization to restore normal cardiac rhythm. Nifekalant's primary mechanism involves the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG).[1][2] This action prolongs the action potential duration (APD) and the effective refractory period (ERP) of cardiac myocytes, thereby suppressing arrhythmogenic activity. Unlike some other antiarrhythmic agents, nifekalant exhibits minimal effects on sodium (Na+) and calcium (Ca2+) channels, contributing to a more targeted therapeutic profile.[1]

Mechanism of Action: Impact on Cellular Repolarization

The arrhythmogenic substrate in many cardiac disorders involves a shortening of the refractory period, which allows for the initiation and propagation of re-entrant circuits. Nifekalant counters this by prolonging the repolarization phase of the cardiac action potential.

Selective Blockade of the IKr/hERG Potassium Channel

The principal molecular target of nifekalant is the pore-forming subunit of the IKr potassium channel. By binding to and inhibiting this channel, nifekalant reduces the outward flow of potassium ions during phase 3 of the cardiac action potential. This net reduction in repolarizing current leads to a dose-dependent prolongation of the action potential duration.[1] Studies have shown that nifekalant has a higher binding affinity for the open state of the hERG channel.[2]

Electrophysiological Consequences

The direct consequence of IKr blockade by nifekalant is a significant prolongation of the APD and an increase in the effective refractory period in both atrial and ventricular tissues. This electrophysiological alteration makes the cardiac tissue less excitable and less susceptible to premature stimuli that can trigger arrhythmias. Furthermore, this prolongation of repolarization is manifested on the surface electrocardiogram (ECG) as a prolongation of the QT interval.

Quantitative Electrophysiological Data

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters.

Table 1: In Vitro Potency of this compound

| Parameter | Species/Cell Line | Value | Reference(s) |

| IC50 for IKr/hERG Block | Xenopus oocytes | 7.9 µM | [2][3] |

| HEK293 cells | 142.6 ± 13.1 nM | [4] | |

| - | 70-145 nM | ||

| Ki for Cardiac M2 Receptors | - | 27 mmol/L | [3] |

| Ki for Peripheral M3 Receptors | - | 74 mmol/L | [3] |

Table 2: Effects of this compound on Action Potential Duration (APD)

| Tissue Type | Species | Concentration | APD Change | Reference(s) |

| Ventricular Myocytes | Canine | Data not available in search results | Data not available in search results | |

| Purkinje Fibers | Canine | Data not available in search results | Data not available in search results |

Table 3: Clinical Electrophysiological Effects of this compound

| Parameter | Condition | Dosage | Effect | Reference(s) |

| QTc Interval | Healthy Volunteers | Data not available in search results | Data not available in search results | |

| QT/QTc Interval | Post-Myocardial Infarction | Intravenous infusion | Significantly increased (p < 0.01) | |

| QT/QTc Interval | Short-QT Syndrome | Intravenous administration | Increased from 260/300 ms to 364/419 ms | |

| Ventricular ERP | Post-Myocardial Infarction | Intravenous infusion | Significantly increased | |

| Sinus Cycle Length | Post-Myocardial Infarction | Intravenous infusion | No significant change | |

| PR Interval | Post-Myocardial Infarction | Intravenous infusion | No significant change | |

| QRS Duration | Post-Myocardial Infarction | Intravenous infusion | No significant change |

Table 4: Comparative IC50 Values for IKr/hERG Blockade

| Compound | IC50 (nM) | Species/Cell Line | Reference(s) |

| Nifekalant | 142.6 ± 13.1 | HEK293 cells | [4] |

| Amiodarone | ~26 - 300 | Mammalian cell lines | [5] |

| Sotalol | Data not available in search results | Data not available in search results | |

| Dofetilide | 27.7 ± 5.5 | HEK293 cells | [4] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IKr/hERG Current Measurement

This protocol is designed to measure the effect of nifekalant on the IKr/hERG current in a controlled in vitro setting.

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions. Prior to recording, cells are dissociated into a single-cell suspension.

-

Solutions:

-

External Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2, 1 CaCl2, 12.5 dextrose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.

-

-

Voltage-Clamp Protocol:

-

Hold the cell membrane potential at -80 mV.

-

Apply a depolarizing step to +40 mV for a duration sufficient to activate the hERG channels.

-

A subsequent repolarizing ramp down to -80 mV over 100 ms is used to elicit the characteristic hERG tail current.

-

A brief hyperpolarizing step from -80 mV to -90 mV can be included to monitor cell input resistance.

-

This protocol is repeated at regular intervals (e.g., every 5 seconds) to establish a stable baseline current.

-

-

Drug Application: After establishing a stable baseline, this compound is perfused into the recording chamber at various concentrations. The steady-state block at each concentration is measured.

-

Data Analysis: The peak tail current amplitude in the presence of nifekalant is compared to the baseline current to determine the percentage of inhibition. An IC50 value is calculated by fitting the concentration-response data to the Hill equation.

In Vivo Programmed Ventricular Stimulation (PVS) for Arrhythmia Induction

This protocol is used to assess the antiarrhythmic efficacy of nifekalant in a whole-animal model.

-

Animal Model: A suitable animal model, such as a canine model of myocardial infarction, is often used as it recapitulates features of human ventricular arrhythmias.

-

Surgical Preparation: Under general anesthesia, multipolar electrode catheters are introduced into the right ventricle via a peripheral vein for stimulation and recording.

-

Stimulation Protocol:

-

A basic drive train of 8 stimuli (S1) is delivered at a fixed cycle length (e.g., 400 ms).

-

One to four extrastimuli (S2, S3, S4, S5) are introduced with progressively shorter coupling intervals until the ventricular effective refractory period is reached or a ventricular arrhythmia is induced.

-

The stimulation is performed from at least two different right ventricular sites (e.g., apex and outflow tract).

-

The endpoint is the induction of sustained ventricular tachycardia or fibrillation.

-

-

Drug Administration: Following baseline PVS, this compound is administered intravenously as a bolus followed by a continuous infusion.

-

Post-Drug Evaluation: The PVS protocol is repeated to determine if nifekalant suppresses the induction of ventricular arrhythmias. Changes in ventricular effective refractory period are also measured.

Visualizations

Signaling Pathway of Nifekalant Action

Caption: Nifekalant blocks the hERG channel, delaying repolarization and prolonging the action potential.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for assessing nifekalant's effect on hERG channels using patch-clamp.

Logical Relationship: IKr Blockade to Torsades de Pointes

Caption: The causal chain from IKr blockade by nifekalant to the potential risk of Torsades de Pointes.

Clinical Implications and Safety Profile

Nifekalant is a valuable therapeutic option for life-threatening ventricular arrhythmias, particularly in cases refractory to other treatments.[3] Its efficacy has been demonstrated in terminating ventricular tachycardia and fibrillation. However, its primary mechanism of action—prolongation of cardiac repolarization—is also responsible for its main safety concern: the risk of excessive QT prolongation, which can lead to the polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[3] Therefore, careful patient selection, monitoring of the QT interval, and maintenance of normal electrolyte levels (especially potassium) are crucial during nifekalant therapy.

Conclusion

This compound exerts its antiarrhythmic effect through the selective blockade of the IKr/hERG potassium channel, leading to a prolongation of cardiac repolarization. This mechanism is effective in treating life-threatening ventricular arrhythmias but also carries an inherent risk of proarrhythmia. A thorough understanding of its electrophysiological properties, supported by robust experimental data, is essential for its safe and effective clinical use and for the development of future antiarrhythmic therapies with improved safety profiles. This technical guide provides a foundational resource for researchers and clinicians working in the field of cardiac electrophysiology and antiarrhythmic drug development.

References

- 1. Association of QT interval-prolonging drugs with clinical trial eligibility in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. fda.report [fda.report]

- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Nifekalant Hydrochloride in Patch-Clamp Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifekalant hydrochloride is a Class III antiarrhythmic agent primarily utilized for the treatment of life-threatening ventricular arrhythmias.[1] Its mechanism of action involves the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[2][1][3] This inhibition of IKr prolongs the cardiac action potential duration and the effective refractory period, thereby suppressing arrhythmogenesis.[2] Patch-clamp electrophysiology is the gold-standard technique for investigating the interaction of compounds like nifekalant with ion channels such as hERG.[2][4] These application notes provide a detailed protocol for studying the effects of this compound on hERG channels using the whole-cell patch-clamp technique.

Mechanism of Action

This compound is a potent and selective blocker of the hERG (Kv11.1) potassium channel.[2][3] This channel is crucial for the repolarization phase of the cardiac action potential.[5] By blocking the IKr current, nifekalant delays repolarization, leading to a prolongation of the QT interval on an electrocardiogram.[6][7] The blockade of hERG channels by nifekalant is state-dependent, showing a higher affinity for the open state of the channel, and is also frequency-dependent.[3][8][9]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's interaction with hERG channels as determined by patch-clamp studies.

| Parameter | Value | Cell Type | Experimental Conditions | Reference |

| IC50 for hERG Block | 7.9 µM | Xenopus oocytes | Whole-cell patch-clamp | [3][8][9] |

| IC50 for hERG Block | 144.92 ± 16.00 nM | HEK293 cells | Whole-cell patch-clamp | [10] |

| EC50 for Facilitation | 92.84 ± 7.71 nM | HEK293 cells | Whole-cell patch-clamp | [10] |

| Binding State Preference | Open state > Inactive state | Xenopus oocytes | Whole-cell patch-clamp | [3][8] |

| Voltage-dependence of block | Increased at more depolarized potentials | Xenopus oocytes | Whole-cell patch-clamp | [3][8] |

| Frequency-dependence of block | Inhibition increases with stimulation frequency | Xenopus oocytes | Whole-cell patch-clamp | [3][8] |

| Effect on Activation V1/2 | Negative shift of ~28 mV (at 10 µM) | HEK293 cells | Whole-cell patch-clamp | [11] |

Experimental Protocols

Cell Preparation

-

Cell Culture: Stably transfected Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells expressing the hERG channel are recommended.[5] Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a 5% CO2 incubator.

-

Cell Dissociation: For patch-clamp experiments, detach cells from the culture dish using a non-enzymatic cell dissociation solution to ensure channel integrity. Gently triturate the cells to obtain a single-cell suspension.

-

Plating: Plate the dissociated cells onto glass coverslips at a low density suitable for patch-clamping. Allow cells to adhere for at least 1-2 hours before use.

Solutions

Extracellular (Bath) Solution (in mM):

| Component | Concentration |

| NaCl | 140 |

| KCl | 4 |

| CaCl2 | 2 |

| MgCl2 | 1 |

| HEPES | 10 |

| Glucose | 10 |

| Adjust pH to 7.4 with NaOH. |

Intracellular (Pipette) Solution (in mM):

| Component | Concentration |

| K-gluconate | 100 |

| KCl | 20 |

| MgCl2 | 1 |

| EGTA | 11 |

| HEPES | 10 |

| Mg-ATP | 4 |

| Adjust pH to 7.2 with KOH. |

This compound Stock Solution:

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in deionized water or an appropriate solvent. Further dilute the stock solution in the extracellular solution to achieve the desired final concentrations on the day of the experiment.

Whole-Cell Patch-Clamp Protocol

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Voltage-Clamp Protocol for IKr (hERG) Current:

-

Hold the membrane potential at -80 mV.

-

Apply a depolarizing step to +20 mV for 1-2 seconds to activate the hERG channels.

-

Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current. This repolarizing step is crucial as the peak outward current during depolarization is often small due to rapid channel inactivation.

-

Repeat this protocol at a regular interval (e.g., every 10-15 seconds) to monitor the current stability.

-

-

Data Acquisition: Record the membrane currents using a patch-clamp amplifier and appropriate data acquisition software.

-

Nifekalant Application: After obtaining a stable baseline recording of the hERG current for several minutes, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Data Analysis: Measure the peak amplitude of the hERG tail current before and after the application of nifekalant. The percentage of current inhibition can be calculated using the following formula: % Inhibition = (1 - (I_drug / I_control)) * 100 where I_drug is the peak tail current in the presence of nifekalant and I_control is the peak tail current before drug application.

-

Dose-Response Curve: To determine the IC50, apply a range of nifekalant concentrations cumulatively or to different cells and plot the percentage of inhibition against the logarithm of the drug concentration. Fit the data with a Hill equation.

Visualizations

Signaling Pathway of Nifekalant Action

Caption: Mechanism of Nifekalant's antiarrhythmic effect.

Experimental Workflow for Patch-Clamp Study

Caption: Workflow for a Nifekalant patch-clamp experiment.

References

- 1. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 2. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]

- 3. Inhibitory effect of the class III antiarrhythmic drug nifekalant on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 5. fda.gov [fda.gov]

- 6. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellmicrosystems.com [cellmicrosystems.com]

- 8. Differential hERG ion channel activity of ultrasmall gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application of Nifekalant in Langendorff-Perfused Heart Preparations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifekalant is a Class III antiarrhythmic agent primarily utilized for the management of life-threatening ventricular arrhythmias.[1] Its principal mechanism of action involves the blockade of the rapid component of the delayed rectifier potassium current (I_Kr), which leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP) in myocardial cells.[1] The Langendorff-perfused isolated heart preparation is a valuable ex vivo model for studying the direct cardiac effects of pharmacological agents like Nifekalant, independent of systemic neural and hormonal influences.[2][3] This document provides detailed application notes and protocols for investigating the electrophysiological effects of Nifekalant in Langendorff-perfused heart preparations.

Data Presentation

The following tables summarize the quantitative effects of Nifekalant on key electrophysiological parameters as reported in published studies.

Table 1: Concentration-Dependent Effects of Nifekalant on Action Potential Duration and Intracellular Calcium in Rat Trabeculae

| Nifekalant Concentration (µM) | Action Potential Duration (APD) Increase | Peak [Ca²⁺]i Increase | Developed Force Increase |

| 1 | Significant | Significant | Significant |

| 10 | Significant | Significant | Significant |

| 250 | Significant | Significant | Significant |

Data adapted from a study on rat intact trabeculae, which provides insights into the cellular effects of Nifekalant that are relevant to the Langendorff model.[4]

Table 2: Electrophysiological Effects of Nifekalant (10 µM) in Guinea Pig Langendorff-Perfused Hearts

| Parameter | Effect |

| Monophasic Action Potential Duration at 90% Repolarization (MAPD₉₀) | Prolonged |

| Effective Refractory Period (ERP) | Prolonged |

Data derived from a study investigating the effects of pH on Nifekalant's actions.[5]

Experimental Protocols

Preparation of Krebs-Henseleit Perfusion Solution

Objective: To prepare the physiological salt solution for retrograde perfusion of the isolated heart.

Materials:

-

NaCl

-

KCl

-

KH₂PO₄

-

MgSO₄·7H₂O

-

CaCl₂·2H₂O

-

NaHCO₃

-

D-Glucose

-

Heparin

-

Distilled, deionized water

-

Carbogen gas (95% O₂, 5% CO₂)

-

pH meter

-

0.22 µm filter

Procedure:

-

For 1 liter of Krebs-Henseleit solution, dissolve the following salts in approximately 900 mL of distilled, deionized water:

-

NaCl: 6.9 g

-

KCl: 0.35 g

-

KH₂PO₄: 0.16 g

-

MgSO₄·7H₂O: 0.29 g

-

NaHCO₃: 2.1 g

-

D-Glucose: 2.0 g

-

-

Separately dissolve CaCl₂·2H₂O (0.37 g) in a small volume of distilled water and then add it to the main solution to prevent precipitation.

-

Bring the final volume to 1 liter with distilled, deionized water.

-

Continuously bubble the solution with Carbogen gas for at least 20 minutes to achieve a pH of 7.4.

-

Just before use, filter the solution through a 0.22 µm filter to sterilize and remove any particulate matter.

-

Add heparin (e.g., 5 U/mL) to the initial buffer used for heart cannulation to prevent clotting.

Langendorff-Perfused Heart Preparation (Rodent Model)

Objective: To isolate and establish a retrogradely perfused heart preparation.

Materials:

-

Rodent (e.g., rat, guinea pig, rabbit)

-

Anesthetic (e.g., sodium pentobarbital)

-

Heparin

-

Surgical instruments (scissors, forceps, etc.)

-

Langendorff apparatus (including perfusion reservoir, water jacket for temperature control, bubble trap, and aortic cannula)

-

Krebs-Henseleit solution

-

Ice bath

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent blood clotting.

-

Perform a thoracotomy to expose the heart.

-

Carefully excise the heart and immediately place it in an ice-cold Krebs-Henseleit solution to arrest contractions and protect the myocardium.

-

Identify the aorta and carefully trim away excess tissue.

-

Mount the aorta onto the aortic cannula of the Langendorff apparatus.

-

Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 60-80 mmHg).

-

Ensure that the perfusion is free of air bubbles by using a bubble trap.

-

Allow the heart to stabilize for a period of 20-30 minutes. During this time, the heart should resume a regular, spontaneous rhythm. Key parameters such as heart rate, coronary flow, and left ventricular developed pressure (if measured) should be stable.

Administration of Nifekalant and Electrophysiological Recordings

Objective: To assess the concentration-dependent effects of Nifekalant on cardiac electrophysiology.

Materials:

-

Stabilized Langendorff-perfused heart

-

Nifekalant hydrochloride stock solution

-

Monophasic Action Potential (MAP) recording electrodes and amplifier

-

Pacing electrodes

-

Data acquisition system

Procedure:

-

Baseline Recordings:

-

Position MAP recording electrodes on the epicardial or endocardial surface of the ventricle to record stable monophasic action potentials.

-

If studying rate-dependent effects, place pacing electrodes on the right atrium or ventricle and pace the heart at a constant cycle length.

-

Record baseline MAPD (typically at 90% repolarization, MAPD₉₀) and ERP for at least 15-20 minutes to ensure stability. The ERP is determined by introducing premature stimuli after a train of regular paced beats.

-

-

Nifekalant Administration:

-

Prepare a stock solution of this compound in distilled water or an appropriate solvent.

-

Introduce Nifekalant into the perfusion solution at the desired final concentrations. This can be done by adding the drug directly to the perfusion reservoir or by using a syringe pump to infuse the drug into the perfusion line just before the aorta.

-

Administer Nifekalant in a cumulative, concentration-dependent manner (e.g., 0.1, 1, 10, 100 µM), allowing the heart to equilibrate at each concentration for 15-20 minutes before recording data.

-

-

Data Acquisition and Analysis:

-

Continuously record MAPs throughout the experiment.

-

At the end of each concentration equilibration period, measure MAPD₉₀ and ERP.

-

Analyze the data to determine the concentration-response relationship for Nifekalant's effects on these parameters.

-

Mandatory Visualizations

Caption: Nifekalant's mechanism of action on cardiac myocytes.

Caption: Experimental workflow for Nifekalant application.

References

- 1. What is the mechanism of Nifekalant? [synapse.patsnap.com]

- 2. Langendorff heart - Wikipedia [en.wikipedia.org]

- 3. The continuing evolution of the Langendorff and ejecting murine heart: new advances in cardiac phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of nifekalant, a class III anti-arrhythmic agent, on Ca2+ waves in rat intact trabeculae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of pH on nifekalant-induced electrophysiological change assessed in the Langendorff heart model of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Nifekalant as a Pharmacological Tool for Studying Ion Channel Function: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifekalant is a Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[1][2] The protein responsible for conducting this current is the human Ether-à-go-go-Related Gene (hERG) potassium channel. Due to its specific action, Nifekalant serves as an invaluable pharmacological tool for investigating the function and pharmacology of IKr and hERG channels. It is particularly useful in studies of cardiac electrophysiology, arrhythmia models, and for screening the proarrhythmic potential of new chemical entities.[3][4]

These application notes provide an overview of Nifekalant's mechanism of action, its effects on various ion channels, and detailed protocols for its use in common experimental paradigms.

Mechanism of Action

Nifekalant's primary mechanism of action is the blockade of the hERG potassium channel, which conducts the IKr current.[2][4] This blockade prolongs the action potential duration (APD) and the effective refractory period (ERP) in cardiomyocytes, underlying its antiarrhythmic effect.[1][2] Nifekalant exhibits a higher binding affinity for the open state of the hERG channel and demonstrates voltage- and frequency-dependent block.[5] In addition to its blocking effect, Nifekalant can also "facilitate" hERG channel opening at low potentials by shifting the activation curve towards more hyperpolarized voltages.[6][7] While its primary target is IKr, Nifekalant has been reported to have effects on other potassium channels at higher concentrations, including the transient outward K+ current, the inward rectifier K+ current, and the ATP-sensitive K+ current.[3] It has minimal effects on sodium (Na+) and calcium (Ca2+) channels.[2]

Data Presentation: Nifekalant's Ion Channel Selectivity

The following table summarizes the inhibitory concentrations (IC50) of Nifekalant on various ion channels, providing a quantitative overview of its selectivity.

| Ion Channel | Current | Species/Cell Line | IC50 (µM) | Reference |

| hERG | IKr | Xenopus oocytes | 7.9 | [5] |

| hERG | IKr | HEK293 cells | 0.145 | [7][8] |

| minK | IKs | Xenopus oocytes | No inhibition | [5] |

Note: IC50 values can vary depending on the experimental conditions, including cell type, temperature, and the specific voltage protocol used.

Experimental Protocols

Here are detailed protocols for key experiments utilizing Nifekalant to study ion channel function.

Protocol 1: Electrophysiological Recording of hERG Current Inhibition using Whole-Cell Patch-Clamp

This protocol describes the measurement of Nifekalant's inhibitory effect on hERG channels expressed in a mammalian cell line (e.g., HEK293).

Materials:

-

HEK293 cells stably expressing hERG channels

-

Nifekalant hydrochloride stock solution (e.g., 10 mM in DMSO)

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Cell Preparation: Plate hERG-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution at a constant rate.

-

Whole-Cell Configuration: Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Voltage Protocol: To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds from a holding potential of -80 mV, followed by a repolarizing step to -50 mV for 2 seconds to record the peak tail current. Repeat this protocol at a regular interval (e.g., every 15 seconds).

-

Baseline Recording: Record stable baseline hERG currents for at least 3-5 minutes.

-

Nifekalant Application: Perfuse the recording chamber with the external solution containing the desired concentration of Nifekalant.

-

Data Acquisition: Continue recording the hERG currents until a steady-state block is achieved.

-

Washout: Perfuse with the control external solution to observe the reversal of the block.

-

Data Analysis: Measure the peak tail current amplitude before and after Nifekalant application. Calculate the percentage of inhibition for each concentration and fit the data to a Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway of Nifekalant's Action on Cardiomyocyte Action Potential

Caption: Nifekalant blocks hERG channels, inhibiting IKr and prolonging the APD.

Experimental Workflow for IC50 Determination

Caption: A stepwise workflow for determining the IC50 of Nifekalant on hERG channels.

Logical Relationship of Nifekalant's Effects

Caption: The cascade of events from Nifekalant administration to its clinical effects.

References

- 1. [Pharmacological and clinical profile of nifekalant (shinbit injection), a class III antiarrhythmic drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Nifekalant? [synapse.patsnap.com]

- 3. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Nifekalant used for? [synapse.patsnap.com]

- 5. Inhibitory effect of the class III antiarrhythmic drug nifekalant on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutational analysis of block and facilitation of HERG current by a class III anti-arrhythmic agent, nifekalant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Nifekalant's Effect on Cardiac Refractory Period

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for measuring the electrophysiological effects of Nifekalant, specifically its impact on the cardiac refractory period. Nifekalant is a Class III antiarrhythmic agent primarily utilized for the treatment of life-threatening ventricular arrhythmias.[1] Its principal mechanism of action involves the blockade of the rapid component of the delayed rectifier potassium current (I_Kr), which leads to a prolongation of the cardiac action potential duration and, consequently, an increase in the effective refractory period (ERP) of the myocardium.[1][2] Understanding and quantifying this effect is crucial for both preclinical and clinical research, as well as for the development of novel antiarrhythmic therapies.

Data Presentation: Nifekalant's Effect on Refractory Period

The following table summarizes the quantitative effects of intravenous Nifekalant on the atrial and ventricular effective refractory periods as documented in clinical studies.

| Parameter | Baseline (ms) | Post-Nifekalant (ms) | Change (%) | Patient Population | Reference |

| Atrial Effective Refractory Period (AERP) | 214 ± 27 | 242 ± 39 | +13.1% | 18 patients with paroxysmal atrial fibrillation | [2] |

| Ventricular Effective Refractory Period (VERP) | Not specified | Significantly increased | Not specified | 15 patients with healed myocardial infarction and inducible sustained ventricular tachycardia | [3] |

Signaling Pathway and Mechanism of Action

Nifekalant exerts its antiarrhythmic effect by specifically targeting and blocking the I_Kr potassium channels in cardiac myocytes. This blockade delays the repolarization phase of the cardiac action potential, leading to a longer action potential duration and an extended effective refractory period. This makes the cardiac tissue less susceptible to premature stimuli and helps to terminate and prevent re-entrant arrhythmias.[1][2]

Experimental Protocols

Protocol 1: Measurement of Atrial Effective Refractory Period (AERP) in a Clinical Setting

This protocol describes the methodology for measuring the AERP before and after the administration of Nifekalant in patients, typically during an electrophysiology study (EPS).[4]

1. Patient Preparation and Catheter Placement:

-

Patients should be in a fasting state and conscious sedation may be administered.[5]

-

Standard multi-electrode catheters are introduced via femoral venous access under local anesthesia.[5]

-

Catheters are positioned under fluoroscopic guidance at standard locations, including the high right atrium (HRA), His-bundle region, and coronary sinus.[5]

2. Baseline AERP Measurement:

-

Programmed electrical stimulation is performed from a specific atrial site, commonly the HRA.

-

A drive train of 8 paced beats (S1) at a fixed cycle length (e.g., 600 ms) is delivered.[6]

-

Following the drive train, a single premature stimulus (S2) is introduced at a coupling interval shorter than the anticipated AERP.

-

The S1-S2 coupling interval is then progressively increased in decrements of 10 ms until atrial capture is achieved.[6]

-

The AERP is defined as the longest S1-S2 coupling interval that fails to capture the atrium.[6]

-

Measurements should be repeated to ensure consistency.

3. Nifekalant Administration:

-

Nifekalant is administered intravenously. A common dosage regimen is a bolus injection of 0.2 mg/kg followed by a continuous infusion.[7][8]

-

The dosage may be adjusted based on the patient's clinical condition and response.[7]

4. Post-Nifekalant AERP Measurement:

-

After a sufficient time for the drug to exert its effect, the AERP measurement protocol (as described in step 2) is repeated.

-

The same pacing site and cycle lengths should be used to ensure comparability of the results.

5. Data Analysis:

-

The baseline and post-Nifekalant AERP values are recorded and compared.

-

Statistical analysis, such as a paired t-test, can be used to determine the significance of any observed changes.

Protocol 2: Measurement of Ventricular Effective Refractory Period (VERP)

This protocol outlines the procedure for measuring the VERP, which is particularly relevant for assessing Nifekalant's effect on ventricular arrhythmias.

1. Patient Preparation and Catheter Placement:

-

Similar to the AERP protocol, standard EPS catheter placement is performed. A quadripolar catheter is typically positioned at the right ventricular apex (RVA) for pacing and recording.

2. Baseline VERP Measurement:

-

Programmed ventricular stimulation is initiated from the RVA.

-

A drive train of 8 paced ventricular beats (S1) is delivered at a constant cycle length (e.g., 600 ms).

-

A premature ventricular stimulus (S2) is introduced after the last beat of the drive train.

-

The S1-S2 coupling interval is progressively decreased in 10 ms decrements from a point well outside the refractory period until the S2 stimulus fails to elicit a ventricular capture.

-

The VERP is defined as the longest S1-S2 coupling interval that does not result in a propagated ventricular depolarization.

-

The protocol can be repeated with the addition of second (S3) and third (S4) extrastimuli to assess changes in refractoriness under more aggressive pacing protocols.[3]

3. Nifekalant Administration:

-

Intravenous Nifekalant is administered as described in the AERP protocol.

4. Post-Nifekalant VERP Measurement:

-

The VERP measurement protocol is repeated after drug administration, ensuring identical pacing configurations.

5. Data Analysis:

-

Baseline and post-Nifekalant VERP values are compared to quantify the drug's effect on ventricular refractoriness.

Logical Relationship: Nifekalant, ERP, and Therapeutic Effect

The clinical utility of Nifekalant is directly linked to its ability to prolong the effective refractory period. This electrophysiological change disrupts the re-entrant circuits that sustain many tachyarrhythmias, thereby restoring normal sinus rhythm.

References

- 1. What is the mechanism of Nifekalant? [synapse.patsnap.com]

- 2. Effects of intravenous nifekalant, a class III antiarrhythmic drug, on atrial vulnerability parameters in patients with paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-arrhythmic efficacy of nifekalant hydrochloride, a pure class III anti-arrhythmic agent, in patients with healed myocardial infarction and inducible sustained ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiologic Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ideal Anesthetic Agent for Cardiac Electrophysiology Study and Catheter Ablation – A Pilot Study - Journal of Cardiac Critical Care TSS [jcardcritcare.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of Ion Channel Modulators Using Nifekalant Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifekalant hydrochloride is a class III antiarrhythmic agent known for its potent and selective blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] The hERG channel is critical for cardiac repolarization, and its inhibition can lead to QT interval prolongation, a potential risk for life-threatening arrhythmias.[3][4] Due to its well-characterized inhibitory effect on the rapid component of the delayed rectifier potassium current (IKr), Nifekalant serves as an essential positive control in high-throughput screening (HTS) campaigns designed to identify and characterize novel ion channel modulators.[1][5] Its minimal effects on other ion channels, such as sodium (Na+) and calcium (Ca2+) channels, make it a targeted reference compound for hERG-specific assays.[1]

These application notes provide detailed protocols for utilizing this compound in two common HTS platforms for identifying hERG modulators: a fluorescence-based thallium flux assay and an automated patch clamp assay.

Data Presentation

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Ion Channel/System | Comments |

| IC₅₀ | 7.9 µM | hERG (KCNH2) | Concentration-dependent block.[6] |

| Mechanism of Action | Blocks the rapid component of the delayed rectifier K+ current (IKr).[1] | hERG Potassium Channel | Prolongs the cardiac action potential.[1] |

| Selectivity | Minimal effects on Na+ and Ca2+ channels.[1] | Sodium and Calcium Channels | Targeted action on hERG reduces off-target effects.[1] |

| Binding Characteristics | Higher affinity for the open state of the hERG channel.[6] | hERG Potassium Channel | Exhibits voltage- and frequency-dependent block.[6] |

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

Protocol 1: High-Throughput Thallium Flux Assay for hERG Channel Inhibitors

This protocol is adapted from the principles of the FluxOR™ Thallium Flux Assay and is suitable for a 384- or 1536-well plate format.[3][6][7]

1. Cell Culture and Plating:

-

Cell Line: Use a stable cell line expressing the hERG potassium channel, such as HEK293-hERG or CHO-hERG cells.[8][9][10]

-

Culture Medium: Culture cells in the recommended medium supplemented with the appropriate selection antibiotic to maintain hERG expression.

-

Plating: Seed the cells into black-walled, clear-bottom 384- or 1536-well assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO₂ overnight.

2. Dye Loading:

-

Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ reagent) according to the manufacturer's instructions.

-

Remove the cell culture medium from the assay plates and add the dye-loading buffer to each well.

-

Incubate the plates at room temperature in the dark for 60-90 minutes to allow for dye loading.

3. Compound Addition:

-

Prepare serial dilutions of this compound (positive control) and test compounds in a suitable assay buffer. A typical starting concentration for Nifekalant is 100 µM with 1:3 serial dilutions.

-

Add the compound dilutions to the assay plates. Include wells with vehicle control (e.g., 0.5% DMSO) as a negative control.

-

Incubate the plates at room temperature for 10-20 minutes.

4. Thallium Stimulation and Signal Detection:

-

Prepare a stimulus buffer containing thallium sulfate and potassium sulfate. The final concentration of potassium will be used to depolarize the cells and open the hERG channels.

-

Place the assay plate into a kinetic plate reader (e.g., FLIPR or FDSS).

-

Set the instrument to record fluorescence (e.g., excitation ~480 nm, emission ~540 nm) at 1-second intervals.[3]

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add the stimulus buffer to all wells simultaneously using the instrument's integrated fluidics.

-

Continue to record the fluorescence signal for at least 120 seconds.

5. Data Analysis:

-

The influx of thallium through open hERG channels will lead to an increase in fluorescence.

-

Calculate the rate of fluorescence increase or the peak fluorescence intensity for each well.

-

Normalize the data to the vehicle control (100% activity) and a high concentration of Nifekalant (0% activity).

-

Generate dose-response curves and calculate IC₅₀ values for the test compounds and Nifekalant.

Protocol 2: Automated Patch Clamp Assay for hERG Channel Modulators

This protocol provides a general workflow for using an automated patch clamp system (e.g., Patchliner®, QPatch) to validate hits from the primary screen.[11][12][13]

1. Cell Preparation:

-

Cell Line: Use a CHO or HEK293 cell line stably expressing the hERG channel.

-

Cell Culture: Culture cells to 70-90% confluency.

-

Cell Suspension: On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in the appropriate external solution for the automated patch clamp system at the manufacturer's recommended density.

2. Instrument Setup:

-

Chip Preparation: Prime and prepare the planar patch clamp chips according to the manufacturer's protocol.

-

Solutions: Prepare the internal and external solutions.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Internal Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA; pH 7.2 with KOH.

-

-

Compound Plate: Prepare a compound plate with serial dilutions of test compounds and this compound as a positive control.

3. Electrophysiological Recording:

-

Cell Capture and Sealing: Initiate the automated protocol for cell capture and formation of a giga-ohm seal.

-

Whole-Cell Configuration: Establish the whole-cell configuration.

-

Voltage Protocol: Apply a voltage protocol to elicit hERG currents. A typical protocol involves:

-

Holding potential of -80 mV.

-

Depolarizing step to +20 mV for 1-2 seconds to activate and inactivate the channels.

-

Repolarizing step to -50 mV to record the peak tail current, which reflects the hERG current.

-

-

Compound Application: After establishing a stable baseline recording, apply the test compounds and Nifekalant at various concentrations. Allow for sufficient incubation time for the drug to reach equilibrium.

4. Data Analysis:

-

Measure the peak tail current amplitude in the presence of each compound concentration.

-

Normalize the current inhibition to the baseline current.

-

Generate concentration-response curves and calculate the IC₅₀ values using appropriate fitting algorithms.

-

The data obtained from the automated patch clamp assay serves as the "gold standard" for confirming the activity and potency of hERG modulators.[14]

References

- 1. What is the mechanism of Nifekalant? [synapse.patsnap.com]

- 2. This compound, a novel class III antiarrhythmic agent, suppressed postoperative recurrent ventricular tachycardia in a patient undergoing coronary artery bypass grafting and the Dor approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FluxORTM Thallium Assay - Creative Bioarray [acroscell.creative-bioarray.com]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. aurorabiomed.com [aurorabiomed.com]

- 10. criver.com [criver.com]

- 11. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. doaj.org [doaj.org]

- 14. aurorabiomed.com.cn [aurorabiomed.com.cn]

Troubleshooting & Optimization

troubleshooting variability in Nifekalant electrophysiology data

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in Nifekalant electrophysiology data. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Nifekalant and what is its primary mechanism of action in cardiac electrophysiology?

Nifekalant is a Class III antiarrhythmic agent primarily used for the treatment of life-threatening ventricular arrhythmias.[1][2] Its main mechanism of action is the selective inhibition of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[1][3] This inhibition prolongs the cardiac action potential duration (APD) and the effective refractory period, thereby suppressing arrhythmogenic activity.[1]

Q2: What are the known electrophysiological effects of Nifekalant?

Nifekalant exhibits concentration-dependent, voltage-dependent, and frequency-dependent blockade of hERG channels.[3] It has a higher affinity for the open and inactivated states of the channel.[3] A key characteristic of Nifekalant is its "reverse use-dependence," where its blocking effect is more pronounced at slower heart rates. The primary observable effect on an electrocardiogram (ECG) is QT interval prolongation.[2]

Q3: What are the most common sources of variability in Nifekalant electrophysiology data?

Variability in Nifekalant electrophysiology data can arise from several factors, including:

-

Experimental Conditions: Temperature, external potassium (K+) concentration, and pH of recording solutions.[4][5][6]

-

Cellular Factors: The type of cell system used (e.g., Xenopus oocytes, HEK293, CHO cells), cell passage number, and health of the cells.[7]

-

Patch-Clamp Technique: Seal resistance, series resistance, and current rundown.[8][9]

-

Voltage Protocol: The specific voltage clamp protocol used can significantly influence the observed IC50 values.[10][11]

Troubleshooting Guides

Issue 1: High Variability in Nifekalant IC50 Values

Q: My calculated IC50 value for Nifekalant block of hERG channels is inconsistent with published data or varies significantly between experiments. What could be the cause?

A: Variability in IC50 values is a common issue and can be attributed to several factors. Use the following checklist to troubleshoot:

-

Temperature Fluctuations: Nifekalant's potency can be temperature-sensitive.[12] Ensure your experimental temperature is stable and consistent, ideally at or near physiological temperature (35-37°C).[11][13][14]

-

External Potassium Concentration: The concentration of K+ in the extracellular solution can alter hERG channel gating and pharmacology.[4][5] While some studies suggest that external K+ concentration does not directly modulate Nifekalant block, it can affect the overall health and stability of the cells and the magnitude of the hERG current, indirectly impacting results.[15] It is crucial to maintain a consistent and reported K+ concentration, typically between 4-5 mM.

-

Voltage Protocol: The voltage protocol used to elicit hERG currents significantly impacts the state of the channel (resting, open, inactivated) and, therefore, the apparent potency of state-dependent blockers like Nifekalant. Ensure you are using a standardized protocol, such as the FDA-recommended step-ramp protocol for CiPA studies.[10][11]

-

Cell Culture Conditions:

-

Cell Line: Different cell lines (e.g., HEK293 vs. CHO) can exhibit different biophysical properties of the expressed hERG channels, leading to variations in IC50 values.[7]

-

Passage Number: High passage numbers can lead to genetic drift and altered ion channel expression and function.[16] It is recommended to use cells within a defined, low passage number range.

-

-

Compound Stability and Concentration: Ensure the Nifekalant stock solution is properly stored and that the final concentrations in your experiments are accurate.

Issue 2: Unstable hERG/IKr Current Recordings

Q: I am observing a continuous decline (rundown) or instability in my hERG current recordings even before applying Nifekalant. How can I improve the stability?

A: Current rundown is a common challenge in whole-cell patch-clamp recordings. Here are some steps to mitigate it:

-

Intracellular Solution Composition:

-

ATP and GTP: Ensure your intracellular solution contains Mg-ATP (typically 2-5 mM) and GTP (typically 0.1-0.5 mM) to support cellular metabolism and prevent rundown of IKr.

-

Fluoride: While sometimes used to improve seal resistance in automated patch-clamp, fluoride in the intracellular solution can affect some ion channels. Consider using fluoride-free internal solutions for manual patch-clamp.

-

-

Perforated Patch-Clamp: If rundown persists with conventional whole-cell, consider using the perforated patch-clamp technique (with agents like amphotericin B or gramicidin). This method keeps the cytoplasm intact, reducing rundown.

-

Recording Quality:

-

Seal Resistance: Aim for a high seal resistance (>1 GΩ) to minimize leak currents, which can contribute to instability.[10][11][14]

-

Series Resistance: Keep the series resistance as low as possible (ideally <10 MΩ) and compensate for at least 80% of it to ensure good voltage control.[8][9][13] Monitor series resistance throughout the experiment; a significant change (>20%) may indicate an unstable recording.

-

-

Cell Health: Use healthy, properly cultured cells. Avoid overgrown or starved cells.

Issue 3: Difficulty Obtaining High-Resistance Seals

Q: I am struggling to form a stable gigaseal (>1 GΩ) on my cells for patch-clamp recordings. What can I do?

A: Achieving a high-resistance seal is critical for high-quality recordings. Here are some troubleshooting tips:

-

Pipette Fabrication and Polishing:

-

Use high-quality borosilicate glass capillaries.

-

Ensure your pipette puller settings are optimized to produce pipettes with the appropriate resistance (typically 4-8 MΩ for whole-cell recordings).

-

Fire-polish the pipette tip to smooth the opening, which can improve sealing.

-

-

Solutions and Cell Preparation:

-

Filter all solutions (extracellular and intracellular) to remove particulate matter.

-

Ensure the surface of the bath solution is clean.

-

Apply positive pressure to the pipette as it approaches the cell to keep the tip clean.

-

-

Cell Health and Morphology: Healthy, adherent cells with a smooth membrane are easier to seal onto.

-

Mechanical Stability: Minimize vibrations by using an anti-vibration table and ensuring all components of the rig are securely fastened.

Data Presentation

Table 1: Nifekalant IC50 Values for hERG Block Under Various Experimental Conditions

| Cell Type | Temperature (°C) | Voltage Protocol | IC50 (µM) | Reference |

| Xenopus oocytes | Not Specified | Not Specified | 7.9 | [3] |

| HEK293 cells | Room Temperature | Not Specified | 142.6 ± 13.1 | [7] |

| Xenopus oocytes | Room Temperature | Not Specified | 16.6 ± 2.4 | [7] |

| Not Specified | Not Specified | Not Specified | ~0.07-0.145 | [17] |

Table 2: Recommended Patch-Clamp Parameters for hERG Channel Recordings

| Parameter | Recommended Value | Rationale |

| Seal Resistance (Rseal) | > 1 GΩ | Minimizes leak currents and improves signal-to-noise ratio.[10][11][14] |

| Series Resistance (Rs) | < 10 MΩ | Ensures good voltage control and minimizes voltage errors.[8][9] |

| Rs Compensation | > 80% | Corrects for voltage errors introduced by the series resistance.[8][9][13] |